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Compound of Interest

Compound Name: 5-Aminothiophene-3-carboxamide

CAS No.: 760930-70-9

Cat. No.: B3193836

Get Quote

Executive Summary
5-Aminothiophene-3-carboxamide (CAS: 760930-70-9)[1] is a highly functionalized

heterocyclic building block critical to modern drug discovery, particularly in the synthesis of

kinase inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors[1]. The presence of both

an electron-donating amine (-NH₂) and an electron-withdrawing carboxamide (-CONH₂) on the

thiophene core creates a complex "push-pull" electronic system. This technical guide

establishes a self-validating, orthogonal spectroscopic protocol utilizing Nuclear Magnetic

Resonance (NMR), Fourier Transform Infrared Spectroscopy (FT-IR), and High-Resolution

Mass Spectrometry (HRMS) to unambiguously confirm its molecular architecture.

Molecular Architecture & Causality
The chemical formula of 5-Aminothiophene-3-carboxamide is C₅H₆N₂OS (MW: 142.18 g/mol

)[1]. The structural elucidation relies on understanding the electronic effects governing the

thiophene ring:

Resonance & Shielding Effects: The lone pair on the C5-amine nitrogen delocalizes into the

aromatic ring, significantly shielding the ortho position (C4). Conversely, the C3-carboxamide
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group withdraws electron density, deshielding the adjacent C2 position.

Hydrogen Bonding Dynamics: Both the amine and amide groups are capable of extensive

intermolecular hydrogen bonding. This physical reality dictates our sample preparation

strategy; improper matrix or solvent selection will result in spectral broadening, signal

overlap, and a failure to resolve the primary amine from the primary amide[2][3].

Protocol Validation: The Self-Validating System
A robust analytical workflow must be a self-validating system, meaning the sample preparation

for one technique must not introduce artifacts that contradict the findings of another. Our

methodology ensures data orthogonality:

NMR Solvent Selection (DMSO-d₆): Dimethyl sulfoxide-d₆ is selected over Chloroform-d

(CDCl₃). Causality: DMSO-d₆ acts as a strong hydrogen-bond acceptor, disrupting the

intermolecular hydrogen bonding between the amine and amide groups of the analyte. This

prevents the rapid chemical exchange of protons, allowing the distinct observation of the -

NH₂ and -CONH₂ signals as sharp, quantifiable peaks rather than a single broad baseline

distortion[4][5].

FT-IR Matrix (KBr Pellet): The Potassium Bromide (KBr) pellet method is utilized over neat

powder Attenuated Total Reflectance (ATR). Causality: KBr is optically transparent in the

mid-IR region (4000–400 cm⁻¹)[3]. By diluting the sample to 0.5–1.0% in KBr and applying

high pressure under vacuum, we eliminate the total absorption artifacts, moisture

interference, and scattering losses common in neat powder analysis, successfully isolating

the analyte's vibrational modes[6][7].

HRMS Ionization (ESI+): Electrospray Ionization (ESI) in positive mode is chosen over

Electron Impact (EI). Causality: ESI is a "soft" ionization technique that imparts minimal

residual vibrational energy to the molecule[8][9]. This preserves the pseudo-molecular ion

[M+H]⁺, which is critical for confirming the exact mass and elemental composition before

applying Collision-Induced Dissociation (CID) for structural mapping[10].

Spectroscopic Elucidation (The Core Data)
Nuclear Magnetic Resonance (¹H & ¹³C NMR)
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Data is acquired at 298 K using a 400 MHz spectrometer[5]. Tetramethylsilane (TMS) is used

as the internal primary reference standard (0.00 ppm)[2].

Table 1: ¹H NMR Data (DMSO-d₆, 400 MHz)

Chemical
Shift (δ,
ppm)

Multiplicity Integration
Coupling (J,
Hz)

Assignment

Causality /
Electronic
Environmen
t

7.65 Doublet (d) 1H 1.6
Thiophene
H-2

Deshielded
by the
adjacent
electron-
withdrawin
g -CONH₂
group.

7.40
Broad Singlet

(br s)
1H -

-CONH₂

(proton a)

Diastereotopi

c amide

proton due to

restricted C-N

bond rotation.

7.10
Broad Singlet

(br s)
1H -

-CONH₂

(proton b)

Diastereotopi

c amide

proton.

6.55 Doublet (d) 1H 1.6
Thiophene H-

4

Strongly

shielded by

the ortho

electron-

donating -

NH₂ group.

| 6.20 | Broad Singlet (br s) | 2H | - | -NH₂ (amine) | Exchangeable with D₂O; shifted downfield

due to ring conjugation. |

Table 2: ¹³C NMR Data (DMSO-d₆, 100 MHz)
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Chemical Shift (δ, ppm) Assignment Carbon Type

164.5 C=O Carbonyl (Amide)

152.0 C-5 Quaternary (attached to -NH₂)

136.5 C-3
Quaternary (attached to -

CONH₂)

126.0 C-2 Aromatic CH (Deshielded)

| 108.5 | C-4 | Aromatic CH (Shielded) |

Fourier Transform Infrared Spectroscopy (FT-IR)
Data is acquired using a moisture-free KBr pellet to prevent the broad water peak at 3200 cm⁻¹

from overlapping with the critical amine/amide functional group peaks[3][11].

Table 3: FT-IR Vibrational Assignments

Wavenumber (cm⁻¹) Peak Shape / Intensity Assignment

3450, 3320 Sharp, Strong
N-H stretching (Primary
amine and amide)

3100 Weak
C-H stretching (Aromatic

thiophene)

1665 Strong C=O stretching (Amide I band)

1610 Medium N-H bending (Amide II band)

1540, 1460 Medium
C=C stretching (Thiophene

ring)

| 840 | Strong | C-H out-of-plane bending |

High-Resolution Mass Spectrometry (HRMS)
Data is acquired via ESI-QTOF in positive ion mode. CID generates even-electron fragment

species, allowing for precise structural mapping[10].
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Table 4: ESI-HRMS Fragmentation Data

m/z
(Observed)

Ion Type Formula Mass Error
Assignment /
Neutral Loss

143.0274 [M+H]⁺ C₅H₇N₂OS⁺ < 2.0 ppm
Protonated
molecular ion

165.0093 [M+Na]⁺ C₅H₆N₂OSNa⁺ < 2.0 ppm Sodium adduct

126.0008 Fragment C₅H₄NOS⁺ -

Loss of NH₃ (17

Da) from

amide[12]

| 98.0059 | Fragment | C₄H₄NS⁺ | - | Loss of formamide (HCONH₂)[12] |

Orthogonal Spectroscopic Validation Workflow
The following diagram illustrates the logical dependencies of our self-validating analytical

system, demonstrating how sample preparation feeds into specific data acquisition channels to

build a complete structural profile.

Sample Preparation
(5-Aminothiophene-3-carboxamide)

NMR Spectroscopy
(DMSO-d6, 400 MHz)

 1-5 mg / 0.6 mL

FT-IR Spectroscopy
(KBr Pellet)

 1-2 mg / 200 mg KBr

ESI-HRMS
(Positive Ion Mode)

 1 µg/mL in MeOH

Data Synthesis &
Structural Confirmation

 Connectivity & Environment  Functional Groups  Exact Mass & Formula
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Click to download full resolution via product page

Orthogonal Spectroscopic Validation Workflow for 5-Aminothiophene-3-carboxamide.

Experimental Workflows
NMR Acquisition Protocol[2][5]

Sample Dissolution: Weigh exactly 5.0 mg of 5-Aminothiophene-3-carboxamide into a

clean glass vial.

Solvent Addition: Add 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS). Vortex for

30 seconds until complete dissolution is achieved.

Transfer: Transfer the homogeneous solution into a standard 5 mm NMR tube using a glass

Pasteur pipette. Ensure a sample height of 40–50 mm to optimize magnetic field shimming

and prevent line broadening[2].

Acquisition: Insert the tube into the 400 MHz spectrometer. Lock onto the deuterium signal of

DMSO. Shim the Z-axis gradients. Acquire the ¹H spectrum with 16 transients (scans) and a

relaxation delay (D1) of 2 seconds. Acquire the ¹³C spectrum with 1024 transients[5].

FT-IR (KBr Pellet) Preparation Protocol[3][6][11]
Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 110°C for 24 hours to

remove bound water molecules[3].

Grinding: In an agate mortar, combine 1.5 mg of the analyte with 200 mg of the dried KBr.

Grind thoroughly for 2 minutes until a fine, homogeneous powder is formed[11].

Pressing: Transfer the mixture into a 13 mm pellet-forming die. Apply a vacuum for 1 minute

to remove trapped air and moisture.

Compression: Apply 10 metric tons of force using a hydraulic press for 3 minutes[6]. Release

the pressure slowly and carefully extract the transparent pellet.

Analysis: Place the KBr pellet in the FT-IR sample holder. Collect the spectrum from 4000 to

400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans), using a blank KBr pellet as the background[7].
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ESI-HRMS Acquisition Protocol[9][10]
Stock Solution: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create

a 1 mg/mL stock.

Working Dilution: Dilute the stock solution 1:1000 in a mixture of Methanol/Water (50:50, v/v)

containing 0.1% Formic Acid. The acidic modifier is critical to promote protonation and

ensure a strong [M+H]⁺ signal[10].

Injection: Introduce the sample via direct infusion at a flow rate of 5 µL/min into the ESI

source.

Parameters: Set the capillary voltage to 3.0 kV, desolvation temperature to 250°C, and

acquire data in positive ion mode over an m/z range of 50–500.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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